2-(4-Chlorophenoxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-(4-Chlorophenoxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Chlorophenol: This can be achieved through the chlorination of phenol.
Formation of 4-Chlorophenoxyacetic Acid: This involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions.
Synthesis of 4-Chlorophenoxyacetyl Chloride: This is done by reacting 4-chlorophenoxyacetic acid with thionyl chloride.
Formation of the Final Compound: The final step involves the reaction of 4-chlorophenoxyacetyl chloride with 3-(pyridin-4-yloxy)piperidine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Chlorophenoxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenoxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone: Similar structure but with a bromine atom instead of chlorine.
2-(4-Fluorophenoxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone: Similar structure but with a fluorine atom instead of chlorine.
2-(4-Methylphenoxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 2-(4-Chlorophenoxy)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenoxy group, in particular, may enhance its reactivity and potential interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c19-14-3-5-15(6-4-14)23-13-18(22)21-11-1-2-17(12-21)24-16-7-9-20-10-8-16/h3-10,17H,1-2,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDYEWCRQVUJFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=C(C=C2)Cl)OC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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